molecular formula C25H26ClN3O B13365683 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol

4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol

Cat. No.: B13365683
M. Wt: 419.9 g/mol
InChI Key: YHLUAOVQKINYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is a complex organic compound that features a unique structure combining an aniline group, a chloroimidazo[1,2-a]pyridine moiety, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aniline and chloro-substituted reagents under controlled conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group leads to the formation of quinones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol involves its interaction with molecular targets such as DNA-PK. By inhibiting DNA-PK, the compound interferes with the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. This inhibition leads to increased sensitivity of cancer cells to radiation, making it a potential radiosensitizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a radiosensitizer and DNA-PK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy.

Properties

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

IUPAC Name

4-(3-anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C25H26ClN3O/c1-15(2)20-12-17(13-21(16(3)4)24(20)30)23-25(27-19-8-6-5-7-9-19)29-14-18(26)10-11-22(29)28-23/h5-16,27,30H,1-4H3

InChI Key

YHLUAOVQKINYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.